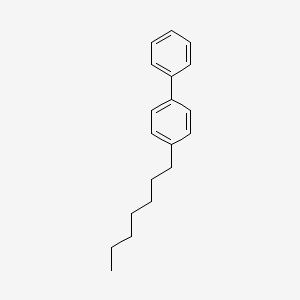

4-n-Heptylbiphenyl

Description

Contextualization within the Field of Biphenyl-based Compounds

Biphenyl-based compounds are a class of organic molecules characterized by the presence of two phenyl rings linked by a single carbon-carbon bond. tandfonline.com This fundamental structure serves as a versatile scaffold in organic chemistry and materials science. The rotational freedom around the biphenyl (B1667301) bond and the ability to introduce various functional groups onto the phenyl rings allow for the fine-tuning of their physical and chemical properties. tandfonline.com These compounds are foundational to the development of a wide array of functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. uea.ac.uk In the realm of materials science, biphenyls are particularly esteemed for their role as "workhorses" in the development of calamitic (rod-shaped) liquid crystals. tandfonline.comuea.ac.uk The inherent anisotropy of the biphenyl core is a key feature that promotes the formation of liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. lcms.czwaters.com

Significance of 4-n-Heptylbiphenyl and its Derivatives in Contemporary Materials Research

This compound is a notable member of the biphenyl family, distinguished by the presence of a seven-carbon alkyl chain (heptyl group) at the 4-position of one of the phenyl rings. This specific structural modification imparts properties that make it and its derivatives particularly valuable in modern materials research.

One of the most significant derivatives is 4-cyano-4'-n-heptylbiphenyl, commonly known as 7CB. hongjinchem.comcymitquimica.com 7CB is a nematic liquid crystal, a phase where the molecules have long-range orientational order but no positional order. ossila.com It is a crucial component of the eutectic liquid crystal mixture E7, which is widely utilized in research and for applications in display technologies due to its broad nematic temperature range and favorable dielectric and optical properties. yu.edu.jomdpi.comresearchgate.net The specific composition of mixtures like E7 is critical for their physical characteristics, including the nematic-to-isotropic transition temperature. lcms.czwaters.com

Another important derivative is 4-(4-Heptylphenyl)benzoic acid, which is used in the development of new materials like liquid crystals due to the anisotropic properties conferred by its biphenyl structure. ontosight.ai The table below summarizes some of the key physical properties of the prominent derivative 4-cyano-4'-n-heptylbiphenyl (7CB).

| Property | Value | References |

|---|---|---|

| CAS Number | 41122-71-8 | hongjinchem.comchemicalbook.com |

| Molecular Formula | C20H23N | hongjinchem.comchemicalbook.com |

| Molecular Weight | 277.41 g/mol | nih.gov |

| Appearance | White or colorless powder/lump to clear liquid | chemicalbook.com |

| Melting Point | 30-32 °C | chemicalbook.com |

| Boiling Point | 210-211 °C at 2 mmHg | chemicalbook.com |

| Mesomorphic Range | 27.0 to 45.0 °C |

Evolution of Academic Research Perspectives on Liquid Crystalline Biphenyls

The academic journey of liquid crystals began in 1888 with the observations of Austrian botanist Friedrich Reinitzer, who noted that certain cholesterol derivatives appeared to have two distinct melting points. cleanenergywiki.orgunibo.itmdpi.com This discovery of an intermediate state of matter laid the groundwork for a new field of science. In the early 20th century, researchers like Georges Friedel classified these phases into nematic, smectic, and cholesteric types based on their molecular arrangements. cleanenergywiki.orgwikipedia.orgmdpi.com Early research focused on understanding the fundamental physical and chemical properties of these novel materials.

A pivotal moment in the history of liquid crystal research, particularly concerning biphenyls, occurred in the early 1970s. A team led by George William Gray at the University of Hull, supported by the UK's Royal Radar Establishment, synthesized the first cyanobiphenyl liquid crystals. unibo.itwikipedia.orgrsc.org This breakthrough was driven by the need for stable, room-temperature liquid crystals for use in the burgeoning field of liquid crystal displays (LCDs). wikipedia.orgrsc.org The cyanobiphenyls, including members like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) and subsequently 7CB, possessed the requisite chemical stability and strong positive dielectric anisotropy, making them ideal for the twisted nematic (TN) display technology that would revolutionize electronics. uea.ac.ukunibo.it

Following this discovery, the academic perspective on liquid crystalline biphenyls shifted from fundamental characterization to applied materials science. Research efforts intensified on synthesizing new biphenyl derivatives and formulating mixtures, like E7, to optimize properties for specific applications. mdpi.com The focus expanded from simple display technology to exploring their use in more advanced areas such as optical shutters, polymer-dispersed liquid crystals (PDLCs), and chiral luminescent liquid crystals. yu.edu.jorsc.org In recent years, the research landscape has broadened further, with investigations into the application of biphenyl-based liquid crystals in fields like photovoltaics, where they contribute to enhancing the efficiency of solar cells, and in the development of smart, responsive materials. ossila.comsciengine.comresearchgate.net This evolution reflects a transition from a curiosity-driven exploration of a new state of matter to a highly interdisciplinary, application-focused field of advanced materials science.

Scope and Aims of the Comprehensive Research Outline

This article provides a focused and scientifically rigorous examination of the chemical compound this compound and its significant derivatives within the context of advanced materials science. The scope is strictly confined to the chemical, physical, and materials science aspects of this compound family, as delineated in the preceding sections.

The primary aims of this comprehensive outline are:

To situate this compound within the broader class of biphenyl-based compounds, establishing its foundational relevance.

To detail the specific significance and research findings related to this compound and its key derivatives, such as 4-cyano-4'-n-heptylbiphenyl (7CB), in contemporary materials research, supported by empirical data.

To trace the historical and academic evolution of research on liquid crystalline biphenyls, highlighting the key discoveries that propelled them from laboratory curiosities to essential components in modern technology.

This article adheres strictly to the outlined topics, presenting detailed research findings and data to provide an authoritative and informative resource for researchers and professionals in materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-heptyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18/h6,8-9,11-16H,2-5,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIZPXDIBXXKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069346 | |

| Record name | 1,1'-Biphenyl, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-32-7 | |

| Record name | 4-Heptyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for 4 N Heptylbiphenyl Analogues

Established Synthetic Pathways for Biphenyl (B1667301) Derivatives

The construction of the biphenyl core is a fundamental step in the synthesis of 4-n-heptylbiphenyl and its analogs. Over the years, several reliable methods have been established for this purpose, with cross-coupling reactions being the most prominent.

Suzuki Coupling and Related Cross-Coupling Reactions in Biphenyl Synthesis

The Suzuki coupling reaction stands as a versatile and widely adopted method for the formation of carbon-carbon bonds, making it ideal for synthesizing unsymmetrical biaryls. wikipedia.orgorgsyn.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide. wikipedia.org For the synthesis of biphenyl derivatives, this translates to the coupling of a substituted phenylboronic acid with a substituted halobenzene.

The general scheme for a Suzuki reaction is as follows:

Where R¹ and R² are aryl groups, and X is a halide.

A key advantage of the Suzuki reaction is its tolerance to a wide range of functional groups on both coupling partners, which is crucial for the synthesis of complex liquid crystal molecules. ajgreenchem.com Furthermore, the reaction can often be carried out under relatively mild conditions. wikipedia.org

Several palladium catalysts can be employed, with palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) being common choices. orgsyn.orgmdpi.com The choice of base and solvent system is also critical for optimizing reaction yields and can include aqueous solutions of carbonates or phosphates, often in combination with organic solvents like toluene, THF, or dioxane. wikipedia.orgmdpi.com

Strategies for Alkyl Chain Functionalization at Biphenyl Moieties

The introduction and modification of alkyl chains on the biphenyl scaffold are critical for tuning the mesomorphic properties of liquid crystals. The length and structure of the alkyl chain, such as the n-heptyl group in this compound, significantly influence the melting point and the temperature range of the liquid crystalline phases.

One common strategy involves the Friedel-Crafts acylation of a biphenyl core, followed by reduction of the resulting ketone. For instance, the acylation of biphenyl with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield a heptanoylbiphenyl intermediate. Subsequent reduction of the carbonyl group, for example through a Wolff-Kishner or Clemmensen reduction, would furnish the desired n-heptylbiphenyl.

Alternatively, alkyl chains can be introduced via cross-coupling reactions. For example, a Grignard reagent derived from an alkyl halide can be coupled with a halogenated biphenyl in the presence of a suitable catalyst. Another approach is the functionalization of a pre-existing group on the biphenyl ring. For instance, a hydroxyl group can be alkylated to introduce an alkoxy chain. rri.res.in

Advanced Synthetic Approaches to Functionalized this compound Derivatives

The demand for liquid crystals with specific properties for advanced applications has driven the development of more sophisticated synthetic methods. These approaches allow for the precise introduction of functional groups and isotopic labels.

Methodologies for 4-cyano-4'-n-Heptylbiphenyl (7CB) Synthesis

4-cyano-4'-n-heptylbiphenyl, commonly known as 7CB, is a well-known nematic liquid crystal. hongjinchem.comchemicalbook.comsynthon-chemicals.com Its synthesis requires the strategic introduction of a cyano group at the 4'-position of the this compound core.

A common synthetic route to cyanobiphenyls involves the Rosenmund-von Braun reaction, where a bromo- or iodo-biphenyl is treated with copper(I) cyanide. wikipedia.org This reaction effectively replaces the halogen with a cyano group. Therefore, a key intermediate for the synthesis of 7CB would be 4-bromo-4'-n-heptylbiphenyl.

An alternative pathway involves the dehydration of a biphenyl carboxamide. For example, 4'-heptyl-[1,1'-biphenyl]-4-carboxamide can be dehydrated using a suitable agent like cyanuric chloride in dimethylformamide (DMF) to yield 7CB. Another approach starts with the synthesis of 4-cyanobiphenyl, which can then be functionalized with the heptyl chain. google.com

| Starting Material | Reagents | Product |

| 4-bromo-4'-n-heptylbiphenyl | CuCN | 4-cyano-4'-n-heptylbiphenyl (7CB) |

| 4'-heptyl-[1,1'-biphenyl]-4-carboxamide | Cyanuric chloride, DMF | 4-cyano-4'-n-heptylbiphenyl (7CB) |

Deuterium (B1214612) Labeling Techniques for Isotopic Probes in Liquid Crystal Studies

Deuterium labeling is a powerful tool for investigating the molecular dynamics and structure of liquid crystals using techniques like deuterium magnetic resonance (DMR). acs.org The substitution of hydrogen with deuterium atoms provides a non-perturbative probe to study molecular orientation and flexibility within the liquid crystalline phases. acs.orgmdpi.com

The synthesis of deuterated this compound analogues involves the use of deuterated starting materials or reagents. For example, to introduce deuterium into the alkyl chain, a deuterated alkyl halide could be used in a coupling reaction. Selective deuteration can also be achieved through catalytic exchange reactions or by using deuterated reducing agents in the synthesis.

Recent advancements have focused on developing efficient methods for deuterium labeling. tandfonline.com For instance, the reduction of a carbonyl group using a deuterium source can introduce deuterium atoms at specific positions in the alkyl chain. researchgate.net These techniques are crucial for creating isotopically labeled liquid crystals that exhibit enhanced photochemical stability. mdpi.comtandfonline.comresearchgate.net The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes deuterated compounds less susceptible to photochemical degradation. mdpi.comresearchgate.netresearchgate.net

Innovations in Green Chemistry Approaches for Biphenyl Liquid Crystal Production

The large-scale production of liquid crystals has raised environmental concerns, prompting the development of greener synthetic methodologies. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One promising green chemistry approach is the use of microwave-assisted synthesis. rri.res.in Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. rri.res.in For example, the alkylation of 4'-hydroxy-4-biphenylcarbonitrile can be achieved in high yield within minutes under microwave conditions. rri.res.in

Solvent-free or "ball mill" synthesis is another green technique being explored for the preparation of liquid crystalline materials. mdpi.com This mechanochemical approach avoids the use of large quantities of solvents, reducing waste and potential environmental impact.

The use of water as a reaction medium is also a key aspect of green chemistry. google.comjeolusa.com Suzuki coupling reactions, for instance, can be performed in aqueous systems, which offers economic and safety benefits. wikipedia.orgjeolusa.com Additionally, the development of heterogeneous catalysts that can be easily separated and recycled contributes to the sustainability of the synthetic process. wikipedia.org The use of ionic liquids as catalysts or reaction media is also being investigated as a green alternative. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 N Heptylbiphenyl Systems

High-Resolution Structural Analysis in Mesophasic States

The arrangement of 4-n-heptylbiphenyl molecules in their condensed phases is crucial to understanding their liquid crystalline properties. High-resolution techniques offer detailed insights into both crystalline and liquid crystalline structures, as well as their behavior at surfaces.

X-ray Diffraction Studies of Crystalline and Liquid Crystalline Structures

X-ray diffraction (XRD) is a cornerstone technique for determining the arrangement of molecules in both solid and liquid crystal phases. For calamitic (rod-like) liquid crystals like this compound, XRD helps in understanding the packing of molecules. In the crystalline state of related cyanobiphenyls, it has been observed that the molecular arrangement can be described as an imbricated packing, where long molecules lie nearly parallel and are interleaved. tandfonline.com This parallel arrangement is a precursor to the orientational order found in the nematic phase. tandfonline.com

One-dimensional wide-angle X-ray diffraction (1D WAXD) is also employed to study the phase transitions and stability of liquid crystalline structures, sometimes at elevated temperatures. mdpi.com

Table 1: X-ray Diffraction Insights into Alkylbiphenyl Structures

| Feature | Observation | Reference |

| Crystalline Packing | Imbricated packing with parallel molecular alignment. | tandfonline.com |

| Intermolecular Distances | Core-core overlap distances of 3.575(2) Å and 3.597(2) Å in 7CB. | researchgate.net |

| Phase Transition | Breakdown of positional order, retention of orientational order from solid to nematic. | tandfonline.com |

| High-Temperature Stability | 1D WAXD confirms stable liquid crystal structures at high temperatures. | mdpi.com |

Scanning Tunneling Microscopy (STM) and Current Imaging Tunneling Spectroscopy (CITS) for Surface Adsorption and Local Electronic Properties

Scanning Tunneling Microscopy (STM) and Current Imaging Tunneling Spectroscopy (CITS) are powerful tools for probing the surface adsorption and local electronic characteristics of molecules like this compound at the atomic scale. aip.orgaip.org These techniques have been successfully applied to study 4-cyano-4'-n-heptylbiphenyl (7CB) adsorbed on graphite (B72142) surfaces. aip.orgaip.orgjst.go.jp

STM images, while sometimes variable, have successfully captured molecular-scale images of 7CB. aip.orgaip.orgresearchgate.net CITS, which measures current-voltage (I-V) characteristics at each point in the STM image, provides a deeper understanding of the local electronic properties. aip.orgntmdt-si.com The current images of 7CB on graphite show contrast variations across the molecule that are dependent on the applied bias voltage. aip.orgaip.orgresearchgate.net This voltage dependence indicates that CITS can effectively distinguish different functional groups within the adsorbed molecule based on their specific electronic properties. aip.org

The tunneling current in STM is a function of both the bias voltage and the tunneling gap. The observed voltage dependence in CITS images is attributed to the local electronic properties of the sample, allowing for the differentiation of molecular components. aip.org Studies on similar molecules like 4-n-octyl-4'-cyanobiphenyl (8CB) have also utilized CITS to investigate ordered monolayers, revealing a strong dependence of image contrast on the tunneling current and voltage parameters. researchgate.net

Table 2: STM and CITS Findings for Cyanobiphenyls on Graphite

| Technique | Observation | Significance | Reference |

| STM | Molecular images of 7CB adsorbed on graphite. | Visualization of molecular arrangement on a surface. | aip.orgaip.orgresearchgate.net |

| CITS | Voltage-dependent contrast variation across the 7CB molecule. | Enables investigation of local electronic properties of functional groups. | aip.orgaip.orgresearchgate.net |

| CITS on 8CB | Image contrast is strongly dependent on tunneling current and voltage. | Highlights the tunability of the technique for resolving molecular features. | researchgate.net |

Vibrational and Rotational Spectroscopy for Molecular Interactions

Vibrational and rotational spectroscopy techniques are instrumental in probing the molecular interactions and alignment of this compound and related compounds, particularly in composite systems and under the influence of external fields.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Composite Systems

Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile technique used to identify functional groups and study molecular structures by measuring the absorption of infrared radiation. wikipedia.orglibretexts.orgmdpi.com In the context of composite systems, FT-IR can characterize the chemical structures of the components and their interactions. researchgate.net For instance, in studies of phenolic resin composites, FT-IR is used to confirm the results of modifications and to understand the interactions between the resin and additives. researchgate.net While direct studies on this compound composites are not detailed in the provided context, the principles of FT-IR make it a valuable tool for investigating how this liquid crystal interacts with other materials, such as polymers or nanoparticles, by observing shifts in the characteristic vibrational bands of the biphenyl (B1667301) core and the heptyl chain. The technique is powerful for characterizing complex biological systems and can be applied to understand molecular composition and structures. nih.gov

Far Infrared Spectroscopy for Molecular Alignment under External Fields

Far-infrared (FIR) spectroscopy, which typically covers the 10 to 400 cm⁻¹ range, is particularly useful for studying low-frequency vibrations and rotational modes in molecules. libretexts.orgmdpi.com This technique has been effectively used to study the molecular alignment of 4-cyano-4'-n-heptylbiphenyl (referred to as HCB in the study) in its nematic phase under the influence of an external electric field. rsc.org

Table 3: Far-Infrared Spectroscopy of 4-Cyano-4'-n-heptylbiphenyl (HCB) in the Nematic Phase

| Condition | Spectral Features | Interpretation | Reference |

| Unaligned | Broad absorption band. | Disordered orientation of molecules. | |

| Aligned with Electric Field | Multiple sharp peaks, reduced overall intensity. | High degree of molecular alignment and polarization effects. | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and probing molecular dynamics. It analyzes the behavior of atomic nuclei with non-zero spin in a strong magnetic field. By measuring parameters such as spin-lattice relaxation times, NMR can provide detailed information about molecular ordering and motions over a wide range of timescales. aps.orgnih.gov

In the study of liquid crystals, NMR is used to investigate the dynamics of molecules in different phases (isotropic, smectic, etc.). aps.org For example, studies on chiral liquid crystals have used a combination of conventional and fast field-cycling NMR to measure proton spin-lattice relaxation times across a broad frequency range. aps.org This allows for the characterization and comparison of essential molecular dynamic processes in each phase. aps.org The combination of NMR with molecular dynamics (MD) simulations has become a common approach, as it provides a synergistic understanding of molecular motion. nih.govrsc.org While specific NMR data for this compound is not available in the provided search results, the application of NMR to similar liquid crystalline systems demonstrates its capability to elucidate the complex molecular dynamics, including pre-transitional effects and the motional behavior of molecules within different mesophases. aps.org

Deuterium (B1214612) NMR for Investigating Orientational Order and Diffusion Coefficients

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful technique for probing the orientational order and molecular dynamics of liquid crystalline systems. In deuterated molecules, the quadrupolar interaction of the deuterium nucleus (spin I=1) provides highly sensitive information about the local C-D bond orientation relative to the magnetic field.

In the context of this compound-based systems, ²H NMR has been instrumental in characterizing the behavior of complex liquid crystals that incorporate this chemical backbone. Studies have often focused on derivatives where the this compound core is a significant part of a larger mesogenic molecule. For instance, research on compounds like (S)-[4-(2-methylbutyl)phenyl]-4′-octylbiphenyl carboxylate (8BEF5), which contains a biphenyl core, has utilized ²H NMR to investigate the orientational order, molecular structure, and phase transitions. researchgate.net In such systems, the tilt angle and the orientational order of the phenyl fragments can be determined across various smectic and nematic phases. researchgate.net

The analysis of deuterium Zeeman and quadrupolar relaxation times allows for the calculation of diffusion coefficients related to molecular motions. cnr.it Specifically, rotational diffusion coefficients for molecular spinning and tumbling can be evaluated. cnr.it These dynamic parameters are crucial for understanding the phase transitions, such as the Smectic A to Smectic B transition, in these materials. cnr.it While direct studies on this compound are not prominently featured, the research on its derivatives provides insight into the behavior of the heptylbiphenyl unit within ordered phases.

Below is a representative table illustrating the type of data obtained from ²H NMR studies on liquid crystal systems containing a biphenyl core, which could be analogous to studies on this compound systems.

| Parameter | Description | Typical Findings in Biphenyl-based Liquid Crystals |

| Orientational Order Parameter (S) | Measures the degree of alignment of molecular long axes with the director. | Varies with temperature, decreasing as the system approaches the isotropic phase. |

| Quadrupolar Splitting (Δν) | The separation between the two peaks in a deuterium doublet, proportional to the order parameter. | Decreases with increasing temperature within a given mesophase. |

| Rotational Diffusion Coefficient (D⊥) | Describes the tumbling motion of the molecule perpendicular to its long axis. | Can be determined from the analysis of spin-lattice relaxation times (T1Z and T1Q). |

| Rotational Diffusion Coefficient (D∥) | Describes the spinning motion of the molecule around its long axis. | Also derived from relaxation time analysis, providing insights into molecular dynamics. |

Surface Sensitive Spectroscopies for Interfacial Phenomena

The study of surfaces and interfaces is critical for understanding the performance of materials in many applications. Surface-sensitive spectroscopies provide chemical information about the outermost few nanometers of a material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for determining the elemental composition and chemical state of a material's surface. malvernpanalytical.comcarleton.edu The method involves irradiating a sample with X-rays and analyzing the kinetic energies of the photoelectrons emitted from the top 1-10 nanometers. carleton.edu Small shifts in the binding energies of these core-level electrons provide detailed information about the chemical bonding environment, such as the oxidation state of an element. carleton.edu

While specific XPS studies focused exclusively on this compound are not widely documented in the surveyed literature, the technique is broadly applied to characterize the surfaces of organic films and materials containing similar functional groups. For example, XPS analysis has been successfully used to study the adsorption and orientation of other phenyl-containing molecules, like 4-methyl-2-phenyl-imidazole, on metal surfaces. rsc.org Such studies can determine the chemical structure of the surface layer and the bonding mechanism to the substrate. rsc.org

For a hypothetical XPS analysis of a this compound film, one would expect to analyze the high-resolution spectra of the C 1s region to distinguish between the different chemical environments of the carbon atoms.

The following table outlines the expected C 1s binding energy components for this compound, based on known chemical shifts for similar organic compounds. The exact binding energies would need to be determined experimentally and referenced to a standard, typically the adventitious carbon C 1s peak at 284.8 eV.

| Carbon Type in this compound | Expected C 1s Binding Energy (eV) Range | Rationale |

| Aliphatic Carbons (Heptyl Chain) | ~285.0 | Carbons in a hydrocarbon environment (C-C, C-H bonds) typically appear at or very near the reference energy. |

| Aromatic Carbons (Biphenyl Rings) | 284.6 - 284.8 | Carbons in aromatic rings (C=C) have slightly different binding energies from aliphatic carbons. |

| Carbon attached to the other phenyl ring | Slightly shifted from other aromatic C's | The C-C bond connecting the two phenyl rings may induce a small, often unresolvable, chemical shift. |

Theoretical and Computational Chemistry Approaches to 4 N Heptylbiphenyl Systems

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanics-based methods are essential for understanding the fundamental electronic properties and conformational preferences of mesogenic molecules. These calculations provide a basis for developing more efficient models used in large-scale simulations.

DFT calculations have revealed that intermolecular forces, particularly those involving the polar terminal groups of cyanobiphenyls, are crucial for the formation of dimer-like structures. researchgate.net The antiparallel conformation is often found to be energetically favorable, a configuration that influences the dielectric and optical properties of the resulting liquid crystal phase. researchgate.netrgnpublications.com These theoretical investigations provide optimized geometric parameters, such as bond lengths and torsion angles, that serve as crucial inputs for building accurate force fields for classical molecular dynamics simulations. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Liquid Crystal Research

| Functional/Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* | Structure-property relationships in cyanobiphenyls | researchgate.net |

| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic properties of heterocyclic liquid crystals | irjweb.com |

| lc-blyp | NWChem package | Interaction properties of cyanobiphenyl dimers | rgnpublications.com |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors derived from electronic structure calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.comphyschemres.org A large gap implies high stability, whereas a small gap suggests the molecule is more reactive and susceptible to intramolecular charge transfer (ICT). physchemres.org

For mesogenic molecules, the spatial distribution of the HOMO and LUMO orbitals reveals the most probable sites for electronic transitions and intermolecular interactions. physchemres.org The HOMO typically acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. irjweb.comphyschemres.org This information is vital for understanding how molecules like 4-n-heptylbiphenyl will interact and align with each other and with external electric fields. In nucleophilic or electrophilic reactions, both the orbital availability (LUMO for nucleophilic attack) and the charge distribution (attraction of a nucleophile to a partially positive charge) are critical factors. stackexchange.com

Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Properties

Molecular Simulation Methodologies

While quantum mechanics excels at describing individual molecules, molecular simulations are necessary to bridge the gap between single-molecule properties and the collective behavior of thousands or millions of molecules that form a liquid crystal phase.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the structure and dynamics of materials over time. For liquid crystals, lengthy atomistic MD simulations are capable of predicting thermodynamic properties, phase transition temperatures, and transport properties. researchgate.net Simulations of the 4-n-alkyl-4'-cyanobiphenyl (nCB) series, including 7CB, have successfully reproduced experimental nematic-to-isotropic transition temperatures to within approximately 10 K. researchgate.net

These simulations provide detailed information on orientational order parameters, which quantify the degree of alignment in the nematic phase. researchgate.net Furthermore, MD studies can elucidate the odd-even effect observed in homologous series of liquid crystals, where properties like clearing temperatures oscillate as the length of the alkyl chain alternates between an even and odd number of carbon atoms. researchgate.net Atomistic simulations of mixtures containing 7CB have also been performed to understand how the composition affects phase behavior, such as the stabilization of smectic phases. aip.org

Atomistic simulations, while accurate, are computationally expensive and limited in the time and length scales they can explore. aip.org To overcome this, coarse-grained (CG) modeling is widely employed. In the CG approach, groups of atoms are represented as single "beads" or interaction sites. nih.govrsc.org This simplification reduces the number of degrees of freedom, allowing for simulations of much larger systems for longer durations, which is essential for studying phenomena like phase transitions and defect dynamics. worktribe.com

The development of a CG model involves parameterizing the interactions between the beads to reproduce properties from either underlying atomistic simulations or experimental data. nih.gov Methodologies like force matching and iterative Boltzmann inversion are used to derive these interaction potentials. worktribe.com Successful CG models for molecules similar to this compound, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), have been shown to reproduce the experimental density and the nematic liquid crystal state, as well as the nematic-to-isotropic phase transition temperature. nih.gov These models offer a computationally efficient way to explore the complex phase behavior of liquid crystalline systems. worktribe.com

Molecular Dynamics (MD) Simulations for Mesogen Structure and Dynamics

Continuum Theories for Macroscopic Anisotropies

While molecular simulations describe matter from the atom up, continuum theories provide a macroscopic description of the material, treating it as a continuous medium. These theories are essential for modeling the response of liquid crystals to external fields and understanding the large-scale textures and defects observed in these materials. The Ericksen-Leslie theory, a cornerstone of liquid crystal physics, describes the coupling between the fluid's flow and the orientation of the director (the average direction of the long molecular axes).

These theories define the free energy of the system in terms of elastic constants that correspond to splay, twist, and bend deformations of the director field. They also incorporate viscous coefficients that describe the energy dissipation during flow. For more complex phases, such as biaxial nematics, the classical theories are extended to account for the higher degree of orientational order. While not focused on specific molecules, continuum theories provide the framework for interpreting experimental observations of macroscopic anisotropic properties, such as optical birefringence and dielectric anisotropy, which are ultimately determined by the molecular characteristics of compounds like this compound. d-nb.info

Extensions of Maier-Saupe Mean Field Theory for Orientational Ordering under Fields

The foundational Maier-Saupe theory provides a mean-field framework for understanding the isotropic-to-nematic phase transition in liquid crystals. icmp.lviv.uacam.ac.uk It posits that the transition is driven by the anisotropic part of the intermolecular potential, which encourages parallel alignment of rod-like molecules. infn.it The energy of a single molecule is considered as a function of its orientation relative to the average orientation of its neighbors, which is quantified by the scalar order parameter, S. cam.ac.ukinfn.it This theory successfully predicts a first-order phase transition and establishes a universal critical value for the order parameter (S = 0.43) at the transition temperature. cam.ac.uk

However, the classic Maier-Saupe theory does not account for external influences. Extensions to the theory have been developed to describe the behavior of nematic liquid crystals, such as those formed by this compound, under the influence of external electric or magnetic fields. tandfonline.com These extended models incorporate the susceptibility anisotropy of the molecules, which describes their tendency to align with or against an applied field.

The effect of the external field depends on the sign of this anisotropy:

Positive Susceptibility Anisotropy : Molecules preferentially align parallel to the external field. A sufficiently strong field can induce nematic order even at temperatures above the zero-field transition temperature. The phase transition is sharpened, and the critical point, beyond which the transition disappears, occurs at a specific field strength. tandfonline.com

Negative Susceptibility Anisotropy : Molecules tend to align perpendicular to the field. In this scenario, the rotational freedom of the molecules becomes restricted to a plane, effectively reducing the system's dimensionality. This can lead to a crossover from three-dimensional to two-dimensional behavior, resembling the classical XY model, and can result in a second-order phase transition. tandfonline.com

These theoretical extensions are critical for applying the Maier-Saupe model to practical systems, such as liquid crystal displays, where fields are used to control molecular orientation. infn.it

Table 1: Influence of External Fields on Nematic-Isotropic Phase Transition in Maier-Saupe Theory

| Susceptibility Anisotropy | Molecular Alignment Relative to Field | Effect on Phase Transition |

| Positive | Parallel | Transition is sharpened; critical point appears at a specific field strength. |

| Negative | Perpendicular | System dimensionality can be reduced; may lead to a second-order transition. |

Analysis of Director Fluctuations and Elastic Deformations

While mean-field theories describe average molecular order, the continuum theory addresses the collective behavior of the director—the local average orientation axis—and its response to distortions. tandfonline.comtandfonline.com In any real system at a finite temperature, thermal energy causes the director to fluctuate around its equilibrium orientation. tandfonline.com These fluctuations are responsible for key macroscopic properties, such as the strong scattering of light by liquid crystals. tandfonline.com

The energy associated with these distortions is described by the Frank free energy, which penalizes three fundamental types of elastic deformation: splay, twist, and bend. ijs.si Each deformation is associated with a specific elastic constant (K₁₁, K₂₂, and K₃₃, respectively). ijs.siresearchgate.net

External fields can suppress, or "quench," these director fluctuations. tandfonline.comtandfonline.com This effect is particularly significant in thin films. The continuum theory can be extended to account for finite sample sizes and the influence of fields, leading to several key predictions:

The quenching of fluctuations is dependent on the geometry of the system, for instance, whether the field is parallel or perpendicular to the director. tandfonline.comtandfonline.com

In materials with negative susceptibility anisotropy, applying a field perpendicular to the director can differentially quench fluctuations, leading to an induced biaxiality in the nematic phase. tandfonline.comtandfonline.com

The change in order due to field quenching varies with the square of the field strength for small fields. tandfonline.com

Despite these advances, discrepancies can remain between theoretical predictions and experimental results, especially for thin samples, indicating that factors like surface interactions and more complex molecular behaviors not captured by the simplest continuum models play a significant role. tandfonline.comtandfonline.com The study of director fluctuations is essential for understanding the dynamic response and stability of liquid crystal devices.

Table 2: Fundamental Elastic Deformation Modes in Nematic Liquid Crystals

| Deformation Mode | Description | Associated Elastic Constant |

| Splay | Bending of the director field where molecules spread apart. | K₁₁ |

| Twist | Helical distortion of the director field. | K₂₂ |

| Bend | Curving of the director field where molecules remain parallel. | K₃₃ |

Computational Design and Prediction of Structure-Performance Relationships

Computational chemistry provides powerful tools for predicting the properties of mesogenic molecules like this compound from their fundamental structure. mdpi.com Techniques such as Density Functional Theory (DFT) are used to optimize molecular geometries and calculate key electronic properties that govern liquid crystalline behavior. researchgate.netacs.org

By analyzing related compounds like the 4-cyano-4'-n-alkylbiphenyls (nCBs), researchers can establish clear structure-performance relationships. For example, computational studies on 4-cyano-4'-heptylbiphenyl (7CB) have been used to simulate UV-visible spectra and analyze molecular charge distribution through methods like Mulliken and Loewdin population analysis. researchgate.net These calculations help elucidate how features like the terminal cyano group and the alkyl chain length influence the molecule's dipole moment, polarizability, and ultimately its phase behavior and electro-optical performance. researchgate.net

The predictive power of these methods allows for the computational design of new liquid crystal materials. By systematically modifying molecular structures in silico—for instance, by changing the length of an alkyl chain, altering the core structure, or adding substituent groups like fluorine—scientists can forecast the impact on properties such as:

Phase transition temperatures.

Elastic constants.

Optical anisotropy (birefringence).

Dielectric anisotropy.

This computational pre-screening significantly accelerates the discovery and optimization of materials for specific applications, from high-information-content displays to advanced photonic devices. nbu.ac.inresearchgate.net

Table 3: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₉H₂₄ | - | nist.gov |

| Molecular Weight | 252.39 | g/mol | chemeo.com |

| Normal Boiling Point (Tboil) | 692.46 | K | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 324.29 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 63.10 | kJ/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 5.867 | - | chemeo.com |

Phase Behavior and Phase Transition Research in 4 N Heptylbiphenyl Systems

Characterization of Mesophasic States

The arrangement of molecules into distinct, intermediate phases, known as mesophases, is a hallmark of liquid crystals. This section characterizes the specific mesophasic states observed in 4-cyano-4'-n-heptylbiphenyl.

Nematic and Smectic Liquid Crystal Phases of 4-cyano-4'-n-Heptylbiphenyl (7CB)

4-cyano-4'-n-heptylbiphenyl (7CB) is a prominent member of the n-alkyl-cyanobiphenyl (nCB) family of liquid crystals. In its pure, bulk form, 7CB exhibits a nematic (N) liquid crystal phase over a specific temperature range. ias.ac.innii.ac.jp This phase is characterized by molecules that have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack long-range positional order. uu.nl The nematic phase of 7CB exists between the crystalline solid phase and the isotropic liquid phase. nii.ac.jp For instance, dielectric studies show 7CB has a nematic range from 28.5°C to 42.0°C. ias.ac.in

While bulk 7CB does not naturally exhibit a smectic phase, a smectic A (SmA) phase can be induced by mixing it with certain non-mesogenic solvents. nii.ac.jpaip.org In the SmA phase, orientationally ordered molecules are organized into layers, giving them one-dimensional positional order. uu.nl Research has demonstrated that adding n-heptane to 7CB can induce a SmA phase. nii.ac.jpaip.org Small-angle X-ray diffraction studies confirm the formation of this induced smectic phase, where the layer spacing is influenced by the concentration of the n-heptane solvent. aip.org This phenomenon is explained by a quasi-binary (QB) model, which treats the neat liquid crystal as a binary system of rigid cores and flexible alkyl chains, with the solvent effectively lengthening the chains and promoting layer formation. nii.ac.jp

7CB is also a key component in the eutectic liquid crystal mixture E7, which is widely used in research and applications. mdpi.comuniv-tlemcen.dzuniv-tlemcen.dz E7 is composed of 51% 4-cyano-4'-n-pentyl-biphenyl (5CB), 25% 7CB, 16% 4-cyano-4'-n-oxyoctyl-biphenyl (8OCB), and 8% 4-cyano-4''-n-pentyl-p-terphenyl (5CT). mdpi.com This mixture displays a broad nematic phase at room temperature. ias.ac.inuniv-tlemcen.dz

Influence of Molecular Packing Arrangements and Intermolecular Interactions on Phase Stability

The stability of the liquid crystal phases of 7CB is governed by the specific way its molecules pack together and the nature of the forces between them. The 7CB molecule consists of a rigid biphenyl (B1667301) core with a polar cyano (-C≡N) group at one end and a flexible heptyl (-C₇H₁₅) chain at the other. aip.org

A dominant factor in the molecular organization of 7CB is the strong dipole moment (~4 D) associated with the cyano group. aip.org This leads to significant intermolecular interactions, particularly a tendency for molecules to arrange in an antiparallel configuration, where the cyano groups of adjacent molecules point in opposite directions. ias.ac.in This antiparallel arrangement helps to minimize the electrostatic repulsion between the highly polar groups. ias.ac.in X-ray diffraction studies on the nematic phase of 7CB have confirmed this antiparallel packing model. ias.ac.innii.ac.jp This local structure, involving the aggregation of the rigid molecular cores, persists even in the nematic phase. nii.ac.jp

The stability of the mesophases is also influenced by the segregation between the rigid biphenyl cores and the flexible alkyl chains. nii.ac.jp In what is known as the quasi-binary picture, the neat liquid crystal can be viewed as a microphase-separated system of its constituent parts. nii.ac.jp The tendency of the rigid cores to aggregate and the flexible chains to occupy separate spaces contributes to the formation of layered structures, and the addition of a solvent like n-heptane enhances this segregation, leading to the induction of the smectic A phase. nii.ac.jpaip.org

Investigation of Phase Transition Phenomena

The transitions between different phases of matter in 7CB systems are complex phenomena that have been extensively studied to understand the underlying thermodynamics and kinetics.

Nematic-Isotropic Phase Transition Mechanisms and Kinetics

The transition from the orientationally ordered nematic (N) phase to the disordered isotropic (I) liquid phase in bulk 7CB is a first-order phase transition. researchgate.net This is characterized by a discontinuous change in properties like birefringence and a distinct latent heat. researchgate.net In bulk 7CB, this transition occurs at approximately 42°C. ias.ac.inresearchgate.net

The kinetics of this phase separation, when the system is quenched from the isotropic into the nematic phase, can follow different pathways depending on the conditions. uu.nl These pathways include:

Nucleation and Growth: This occurs when the system is quenched into a metastable state. Thermally activated fluctuations lead to the formation of small, stable nuclei of the new phase (nematic droplets), which then grow over time. uu.nlarxiv.orgaps.org

Spinodal Decomposition: This pathway is followed when the system is quenched into an unstable state. The initially uniform phase is unstable to even small fluctuations, leading to immediate and spontaneous phase separation throughout the material, often forming an interconnected structure. uu.nlarxiv.org

Studies on similar rod-like particle systems have shown that the specific kinetic pathway depends on the concentration or degree of supersaturation. uu.nlarxiv.orgaps.org At high concentrations (deep quenches), nucleation and growth is observed, while at lower concentrations (shallow quenches), the system undergoes spinodal decomposition. uu.nl

Thermal Analysis Techniques for Phase Transformation Evolution (e.g., Differential Scanning Calorimetry, TASC)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate the phase transitions of liquid crystals like 7CB. wikipedia.org DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This allows for the precise determination of transition temperatures and the measurement of enthalpy changes (latent heat) associated with phase transitions. wikipedia.orgresearchgate.net

DSC thermograms of 7CB show distinct peaks corresponding to its phase transitions. Endothermic peaks (absorbing heat) are observed during heating for the crystal-to-nematic and nematic-to-isotropic transitions, while exothermic peaks (releasing heat) appear upon cooling for the reverse transitions. ijres.org These measurements are crucial for constructing phase diagrams and understanding the thermodynamic stability of the different phases. wikipedia.org The data from DSC can be used to analyze various thermal properties, including specific heat capacity. everant.orgcskscientificpress.com

The table below summarizes DSC data for the nematic-isotropic (N-I) transition of bulk 7CB from a study investigating the effects of confinement.

Temperature-Alternating Scanning Calorimetry (TASC) is a modulated temperature DSC technique that can provide more detailed information about phase transitions, but its specific application to 7CB is less commonly reported in the provided context compared to standard DSC. nih.govunileoben.ac.at

Observation of Spontaneous and Induced Phase Transitions in Confined Geometries

Confining 7CB within nanostructures, such as the pores of alumina (B75360) membranes or carbon nanotubes, or dispersing it within a polymer matrix, significantly alters its phase behavior. researchgate.netaps.orgresearchgate.netrsc.org These confined geometries introduce surface interactions and finite-size effects that can induce new phases and modify existing transitions.

One major observation is that the nematic-isotropic (N-I) phase transition is weakened by confinement. rsc.orgneutron-sciences.org The transition temperature (TNI) is typically depressed as the pore size decreases. researchgate.netrsc.org Furthermore, strong confinement can change the nature of the transition from discontinuous (first-order) in the bulk to continuous. neutron-sciences.orgarxiv.org This continuous evolution between a paranematic (a nematic-like state with short-range order above TNI) and a nematic state is observed in silica (B1680970) nanochannels with diameters around 10 nm. arxiv.org Studies on E7, which contains 7CB, confined in nanoporous alumina suggest a critical pore diameter (between 11 and 23 nm) below which the N-I transition becomes continuous. rsc.org

In some cases, confinement can lead to two distinct phase transitions between the isotropic and nematic states. researchgate.net In a polymer-dispersed 7CB system, a surface-induced transition occurs at a higher temperature, where nematic order first appears in the layer of molecules adjacent to the polymer surface. A second, bulk-like transition then occurs at a lower temperature as the rest of the material becomes nematic. researchgate.net

Confinement can also induce phases not seen in the bulk material. As mentioned previously, while pure 7CB is only nematic, adding solvents like n-heptane or n-octane can induce a smectic A phase. nii.ac.jpaip.org This is a form of induced phase transition where the molecular interactions and packing are modified by the presence of another component, leading to a more ordered state.

Table of Compounds

External Field Effects on Mesophase Orientation and Transitions

Electric and Magnetic Field-Induced Biaxiality in Nematic Systems

Nematic liquid crystals are typically characterized as uniaxial, meaning they possess a single primary axis of orientational order, the director (n). However, the application of strong external electric or magnetic fields can induce a secondary axis of order, leading to a biaxial nematic phase. aps.orgaps.org This phenomenon occurs when the field interacts with the molecular anisotropy of the liquid crystal.

In the case of a magnetic field, the induced birefringence—a measure of the difference between refractive indices—in a nematic single crystal of 4'-n-heptyl-4-cyanobiphenyl (7CB) was found to vary linearly with the applied field. researchgate.net Theoretical investigations using molecular-field and Landau theories predict that for nematic liquid crystals, the application of a magnetic field can lead to an experimentally accessible magnetic critical point. aps.org The degree of molecular biaxiality is a key parameter; systems with greater molecular biaxiality show a more pronounced response to the magnetic field. aps.org Recent breakthroughs have demonstrated that stable biaxial nematic phases can be created in liquid crystal media containing magnetic nanoparticles, where competing interactions lead to a tilt between the nematic director and the magnetic moments, introducing biaxiality. aps.org

Similarly, an electric field can induce biaxiality. Research on the liquid crystal dimer CB7CB (1′′,7′′-bis(4-cyanobiphenyl-4′-yl)heptane) has shown a field-induced transition from a twist-bend nematic (NTB) phase to a splay-bend nematic (NSB) phase. nih.gov Although the field was applied along the symmetry axis of the macroscopically uniaxial NTB phase, it triggered a transition to the biaxial NSB phase. nih.gov Theoretical modeling of this effect indicates that the transition cannot be explained without considering the inherent biaxiality of the phases at the microscopic level, highlighting the crucial role of local biaxial order when interacting with an external field. nih.gov The biaxial dielectric coupling provides a satisfactory explanation for the observed phase transition, emphasizing the importance of molecular biaxiality in the stability of these modulated nematic phases. nih.gov

Voltage-Dependent Dielectric Properties and Molecular Reorientation in Liquid Crystal Composites

The dielectric properties of liquid crystal composites containing 4-n-heptylbiphenyl are highly dependent on the applied voltage, which directly influences molecular reorientation. In a study of composites made of 4-cyano-4'-n-heptylbiphenyl (7CB) doped with salicylaldimine compounds, significant changes in dielectric behavior were observed as a function of bias voltage. researchgate.netinoe.ro

One of the key findings is that the dielectric anisotropy of these composites can be varied from positive to negative by the applied voltage. researchgate.netinoe.ro This indicates a substantial reorientation of the liquid crystal molecules relative to the electric field. Furthermore, dielectric impedance spectroscopy revealed a relaxation peak that shifts to lower frequencies as the applied voltage increases. researchgate.net This shift in relaxation frequency is attributed to the molecular reorientation process. researchgate.net The analysis of Cole-Cole plots suggests that the dielectric relaxation mechanism is close to the Debye type. inoe.ro

The current-voltage (I-V) characteristics of the 7CB and 7CB/LC1 (one of the salicylaldimine compounds) composites showed a voltage-controlled differential negative resistance (VCNR) behavior. inoe.ro This electrical property, along with the tunable dielectric anisotropy, demonstrates that the molecular orientation and electrical properties of 7CB-based liquid crystals can be effectively controlled and modified by doping with other compounds and manipulating the external voltage. inoe.ro

Table 2: Voltage-Dependent Dielectric Phenomena in 7CB Composites

| Phenomenon | Observation | Attributed Cause | Reference |

|---|---|---|---|

| Dielectric Anisotropy | Varies from positive to negative with voltage | Molecular Reorientation | researchgate.netinoe.ro |

| Relaxation Frequency | Decreases as bias voltage increases | Molecular Reorientation | researchgate.net |

| I-V Characteristic | Exhibits voltage-controlled differential negative resistance (VCNR) | Molecular Orientation Effects | inoe.ro |

Advanced Materials Applications and Device Integration of 4 N Heptylbiphenyl

Liquid Crystal Composites and Hybrid Materials

The versatility of 4-n-Heptylbiphenyl extends to its use in composite and hybrid materials, where its properties are augmented by the inclusion of nanoparticles or polymers. These composites exhibit novel characteristics suitable for a range of applications.

Integration with Nanoparticles and Resulting Material Properties

The introduction of nanoparticles into a this compound liquid crystal matrix significantly alters the material's physical and electro-optical properties. frontiersin.org The nature of these changes depends on the type, size, shape, and concentration of the nanoparticles. nih.govmdpi.com

Carbon Quantum Dots (CQDs): Dispersing CQDs in a this compound host matrix can lead to the quenching of photoluminescence and a reduction in the UV-Vis absorbance of the pure nematic liquid crystal at lower wavelengths. ossila.com

Multiwalled Carbon Nanotubes (MWCNTs): The presence of MWCNTs can cause significant changes in the dielectric properties of the this compound liquid crystal. ossila.com The interaction between the nanotubes and the liquid crystal molecules can lead to an increased dielectric anisotropy. frontiersin.org

Titanium Dioxide (TiO2): Doping this compound with TiO2 nanoparticles has been shown to increase the orientational order parameter of the liquid crystal. tandfonline.com However, it can also lead to a decrease in the nematic transition temperatures. tandfonline.com For instance, in one study, the nematic transition temperature of Heptylbiphenyl decreased by 2.34°C and 1.53°C with the dispersion of ZnO and TiO2 nanoparticles, respectively. tandfonline.com The birefringence of the liquid crystal has been observed to increase with the dispersion of TiO2 nanoparticles. pan.pl

Iron (III) Oxide (Fe3O4): The addition of Fe3O4 nanoparticles to cyanobiphenyl liquid crystal mixtures can influence the material's electrical and dielectric properties. researchgate.net Doping with Fe3O4 can shift the current switching voltage of reorientation to lower values. researchgate.net The shape of the nanoparticles plays a crucial role; spherical nanoparticles tend to reduce the nematic-isotropic phase transition temperature, while nanorods can increase it. mdpi.com

Gold Nanoparticles (AuNPs): Composites of cyanobiphenyl liquid crystals and gold nanoparticles have been studied for their unique optical and electrical properties. researchgate.netnih.gov The inclusion of AuNPs can strongly influence the isotropic-nematic transition temperature and increase the electrical conductivity by several orders of magnitude. rsc.org The alignment of gold nanorods dispersed in liquid crystals can be explained by anisotropic surface interactions. researchgate.net

Table 1: Effects of Nanoparticle Integration on this compound Properties

| Nanoparticle | Observed Effects on Material Properties | Reference |

|---|---|---|

| Carbon Quantum Dots (CQDs) | Quenching of photoluminescence, reduced UV-Vis absorbance. | ossila.com |

| Multiwalled Carbon Nanotubes (MWCNTs) | Significant changes in dielectric properties, increased dielectric anisotropy. | ossila.comfrontiersin.org |

| Titanium Dioxide (TiO2) | Increased orientational order parameter, decreased nematic transition temperature, increased birefringence. | tandfonline.compan.pl |

| Iron (III) Oxide (Fe3O4) | Altered electrical and dielectric properties, lower current switching voltage. | researchgate.net |

| Gold Nanoparticles (AuNPs) | Influenced isotropic-nematic transition temperature, significantly increased electrical conductivity. | rsc.org |

Polymer-Dispersed Liquid Crystal (PDLC) Systems and Electro-Optical Performance

Polymer-dispersed liquid crystals (PDLCs) are composite materials where micrometer-sized droplets of liquid crystal are dispersed within a solid polymer matrix. dbc.wroc.plceec.bg These systems can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. ceec.bgmdpi.com this compound is often a component of the liquid crystal mixtures, such as E7, used in PDLCs. ceec.bgresearchgate.netmdpi.com

The electro-optical performance of PDLCs is influenced by factors such as the concentration ratio of the liquid crystal and polymer, UV curing time, and film thickness. researchgate.net For instance, a higher concentration of liquid crystal (around 70%) can lead to the formation of spherical droplets and a reduced threshold driving voltage. researchgate.net The morphology of the polymer network, which can be influenced by the choice of monomers and the addition of other components like chiral dopants, plays a critical role in determining the electro-optical properties of the PDLC film, including driving voltage and contrast ratio. mdpi.comresearchgate.netnih.gov

Research has shown that by optimizing the composition, PDLC films with low driving voltages can be achieved. nih.gov For example, using uniquely designed acrylate (B77674) monomers has been shown to significantly reduce the driving voltage of PDLCs. nih.gov The application of an electric field during the photopolymerization process can also induce a "memory effect," leading to strong OFF-state alignment of the liquid crystal. researchgate.net

Table 2: Factors Influencing Electro-Optical Performance of PDLCs Containing this compound Mixtures

| Factor | Impact on Electro-Optical Performance | Reference |

|---|---|---|

| LC/Polymer Ratio | Higher LC concentration can reduce threshold driving voltage. | researchgate.net |

| Polymer Network Morphology | Influences driving voltage and contrast ratio. | mdpi.comresearchgate.net |

| Monomer Design | Uniquely designed monomers can significantly lower driving voltage. | nih.gov |

| Electric Field During Curing | Can induce memory effects and strong OFF-state alignment. | researchgate.net |

Optoelectronic Device Performance Enhancement

The inherent properties of this compound make it a valuable component for enhancing the performance of various optoelectronic devices.

Role in Liquid Crystal Displays (LCDs) and Advanced Optical Electronics

This compound, often as part of the E7 liquid crystal mixture, is a nematic liquid crystal used in optical electronics, particularly in liquid-crystal displays (LCDs). ossila.commdpi.com The demand for high-performance LCDs continues to drive the need for high-purity liquid crystal materials to enhance performance and reduce energy consumption. archivemarketresearch.comarchivemarketresearch.com The unique molecular structure of compounds like this compound, with its stable core and flexible alkyl chain, is critical for applications requiring thermal stability and precise optical properties. pmarketresearch.com The development of advanced materials for optical applications, such as those used in augmented reality (AR) glasses, further underscores the importance of such liquid crystal compounds. pmarketresearch.com

Enhancement of Perovskite Solar Cell Performance through Crystal Growth Control

The integration of this compound has been shown to enhance the performance and stability of perovskite solar cells. ossila.com By interacting with lead iodide (PbI2), the liquid crystal molecule can control the crystal growth orientation of the perovskite, leading to finer and more oriented domains. ossila.com This improved crystal structure benefits electron transport and enhances device stability. ossila.com In one study, the power conversion efficiency (PCE) of a perovskite solar cell improved from 17.14% to 20.19% with the addition of the liquid crystal. ossila.com Furthermore, the liquid crystal-based device retained 92% of its initial efficiency after 500 hours under specific temperature and humidity conditions, while the control device almost completely degraded. ossila.com The fundamental understanding of nucleation and crystal growth is crucial for fabricating high-quality perovskite thin films for high-efficiency solar cells. frontiersin.orgnih.govrsc.org

Table 3: Performance Enhancement of Perovskite Solar Cells with this compound

| Performance Metric | Control Device | Device with this compound | Reference |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | 17.14% | 20.19% | ossila.com |

| Fill Factor (FF) | - | > 80% | ossila.com |

| Stability (after 500h at 25°C, 70% RH) | Almost complete degradation | Retained 92% of initial efficiency | ossila.com |

Chiral Luminescent Liquid Crystals (CLLCs) for Circularly Polarized Luminescence Applications

Chiral Luminescent Liquid Crystals (CLLCs) are materials that can emit circularly polarized light, making them valuable for applications in optoelectronics, 3D imaging, and optical data storage. rsc.org These materials are often created by doping a nematic liquid crystal host, such as this compound (as a component of mixtures like 5CB), with a chiral dopant. rsc.org The chiral dopant induces a helical structure in the liquid crystal, leading to the emission of circularly polarized luminescence (CPL). rsc.orgoaepublish.com

The development of CLLCs with aggregation-induced emission (AIE) characteristics is a significant area of research. rsc.org By incorporating chiral AIE-active molecules into a nematic liquid crystal host, it is possible to achieve CPL with high dissymmetry factors (glum). rsc.orgresearchgate.net The interplay between the molecular structure of the dopant, the supramolecular organization of the liquid crystal, and the resulting optical response allows for the tuning of the CPL properties. rsc.orgoaepublish.com

Responsive and Functional Materials Systems

The unique properties of this compound, particularly its liquid crystalline nature, make it a valuable component in the development of advanced responsive and functional materials. These materials can react to external stimuli, leading to innovative applications in flexible electronics and sensing technologies.

Development of Self-Healing Liquid Crystalline Composites for Flexible Electronics

The demand for durable and reliable flexible electronic devices has driven research into self-healing materials. Liquid crystalline composites incorporating this compound derivatives have shown significant promise in this area. These composites leverage the mobility of the liquid crystal molecules to repair damage and restore functionality.

A notable example is a liquid crystalline composite based on a borosiloxane (BS) matrix containing 5 wt. % of 4-cyano-4'-N-heptylbiphenyl. researchgate.netresearchgate.net In this composite, the liquid crystal is present as a distinct phase of spherical micro-droplets, with sizes ranging from 1 to 50 microns. researchgate.net The introduction of these liquid crystal droplets into the borosiloxane matrix results in an opaque material due to light scattering at the interface between the two components, which have different refractive indices. researchgate.net

Crucially, both the borosiloxane matrix and the final liquid crystalline composite exhibit self-healing properties. researchgate.net If the surface of the material is damaged, it can self-heal at room temperature under normal conditions in approximately 1.5 to 2 hours. researchgate.net This capability makes such composites promising candidates for use in flexible multilayer biocompatible electronics and electro-optical devices where durability and longevity are critical. researchgate.net The development of such self-healing materials could lead to more robust and long-lasting flexible displays, wearable sensors, and other next-generation electronic devices. advancedsciencenews.comnso-journal.orgresearchgate.net

Table 1: Composition and Healing Properties of a 4-cyano-4'-N-heptylbiphenyl Composite

| Component | Percentage (by weight) | Self-Healing Time (at room temperature) |

|---|---|---|

| Borosiloxane (BS) Matrix | 95% | ~1.5 - 2 hours |

| 4-cyano-4'-N-heptylbiphenyl | 5% | ~1.5 - 2 hours |

Data sourced from Mashchenko et al. (2019). researchgate.net

Liquid Crystal Interfaces for Chemical and Biological Sensing Applications

The interface between a liquid crystal and an aqueous solution is highly sensitive to the presence of chemical and biological molecules. mdpi.comgoogle.com This sensitivity can be harnessed to create powerful label-free sensing platforms. This compound and its derivatives, such as 4-cyano-4'-heptylbiphenyl (7CB), are frequently used in these applications due to their well-defined liquid crystal phases and responsiveness to interfacial changes. rsc.orgossila.comrsc.org

The principle behind these sensors is that the binding of an analyte to the liquid crystal-aqueous interface disrupts the ordering of the liquid crystal molecules. google.com This disruption propagates through the bulk of the liquid crystal, causing a detectable change in its optical appearance when viewed under polarized light. google.com For instance, the presence of certain surfactants or biological molecules like proteins or DNA at the interface can induce a transition in the alignment of the liquid crystal molecules from a planar to a homeotropic (perpendicular) orientation, or vice-versa. 210.212.36

Liquid crystal droplets or thin films can be used as the sensing element. rsc.orgacs.org For example, the liquid crystal mixture E7, which contains 25.0 wt% 4-cyano-4'-n-heptylbiphenyl, has been used to create ultra-stable liquid crystal droplets for optical sensing. rsc.org These droplets can detect the presence of various analytes in an aqueous medium. rsc.org The development of these sensors opens up possibilities for rapid and low-cost detection of a wide range of substances, from environmental pollutants to disease biomarkers. google.com

Microfluidic and Confined System Applications

The behavior of this compound in confined geometries, such as those found in microfluidic devices, is a key area of research. By controlling the confinement, it is possible to manipulate the director field of the liquid crystal, leading to a range of applications.

Dynamic Tuning of Director Fields in Liquid Crystal Shells and Droplets

Liquid crystal shells and droplets created using microfluidic techniques offer a unique platform for studying the effects of confinement on liquid crystal ordering. aps.orgarxiv.org The director field, which describes the average orientation of the liquid crystal molecules, can be dynamically tuned by various external stimuli, including temperature. aps.org

In shells made from cyanobiphenyl-based liquid crystals, including mixtures containing 4-cyano-4'-heptylbiphenyl (7CB), the director field configuration is highly dependent on the temperature. aps.org For instance, in shells stabilized by the block copolymer Pluronic F127, the director alignment can be reversibly switched from tangential to normal by heating the system towards the nematic-isotropic transition temperature. aps.org This realignment is driven by the temperature-induced decrease in the nematic order parameter and the interplay between the interfacial tension and the elastic energy of the confined liquid crystal. aps.org

The ability to dynamically tune the director field and the associated topological defects in liquid crystal shells and droplets is crucial for their application in areas such as programmable soft actuators and advanced optical components. aps.orgarxiv.org

Surface-Induced Ordering Phenomena at Air-Liquid Crystal and Solid-Liquid Crystal Interfaces

The alignment of this compound molecules at interfaces is a critical factor that governs the performance of many liquid crystal-based devices. Both air-liquid crystal and solid-liquid crystal interfaces can induce specific ordering in the liquid crystal bulk.

At the air-liquid crystal interface, studies on the homologous series of 4-cyano-4'-(n-alkyl)biphenyls, including 7CB, have shown that the director is tilted with respect to the interface normal. aps.org For 7CB, the interface has an effective thickness of around 400 Å. aps.org This ordering at the free surface is a result of the interplay between the anisotropic intermolecular forces and the tendency to minimize the surface free energy.

At solid-liquid crystal interfaces, such as that between 4-cyano-4'-n-heptylbiphenyl and graphite (B72142), scanning tunneling microscopy has revealed pronounced positional ordering of the liquid crystal molecules. aip.org This surface-induced order can propagate into the bulk of the material. The specific arrangement of the molecules at the interface is determined by the interactions between the liquid crystal and the solid substrate. aip.org Understanding and controlling this surface-induced ordering is essential for the design of liquid crystal displays and sensors where a specific alignment is required for optimal performance. 210.212.36uni-halle.de

Table 2: Interfacial Properties of 4-cyano-4'-n-heptylbiphenyl (7CB) at the Nematic-Isotropic Interface

| Property | Value | Reference |

|---|---|---|

| Effective Interfacial Thickness | ~400 Å | aps.org |

| Director Tilt Angle | Tilted with respect to the vertical axis | bg.ac.rs |

Data sourced from Faetti et al. (1984) and other studies. aps.orgbg.ac.rs

Structure Performance Relationships and Rational Design Principles

Elucidating the Influence of Molecular Architecture on Mesomorphic Behavior